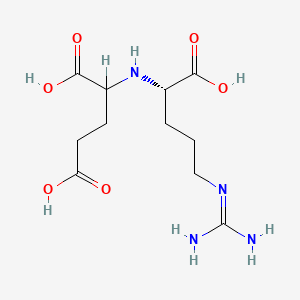
Nopaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(1,3-Dicarboxypropyl)-L-arginine: is a derivative of the amino acid arginine, characterized by the addition of a 1,3-dicarboxypropyl group to the nitrogen atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-Dicarboxypropyl)-L-arginine typically involves the reaction of L-arginine with a suitable dicarboxylic acid derivative. One common method includes the use of 1,3-dibromopropane as a starting material, which reacts with L-arginine under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N2-(1,3-Dicarboxypropyl)-L-arginine .
Industrial Production Methods
Industrial production of N2-(1,3-Dicarboxypropyl)-L-arginine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(1,3-Dicarboxypropyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted arginine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N2-(1,3-Dicarboxypropyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N2-(1,3-Dicarboxypropyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N2-(1,3-Dicarboxypropyl)ornithine: A similar compound with a different amino acid backbone.
N-(1-Carboxy-4-aminobutyl)glutamic acid: Another derivative with a similar structure but different functional groups
Uniqueness
N2-(1,3-Dicarboxypropyl)-L-arginine is unique due to its specific structural features and the presence of both carboxyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N4O6 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7?/m0/s1 |
InChI Key |
LMKYZBGVKHTLTN-PKPIPKONSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Synonyms |
isonopaline nopaline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















